molecular formula C9H9NO3 B1266551 Allyl p-nitrophenyl ether CAS No. 1568-66-7

Allyl p-nitrophenyl ether

Cat. No. B1266551
CAS RN: 1568-66-7
M. Wt: 179.17 g/mol
InChI Key: DJOGGVVIZHGION-UHFFFAOYSA-N
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Description

Allyl p-nitrophenyl ether is an organic compound that serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical transformations, primarily due to the presence of the allyl group and the p-nitrophenyl ether moiety.

Synthesis Analysis

The preparation of allyl phenyl ether and subsequent transformations illustrate the synthetic versatility of allyl ethers. The Williamson ether synthesis and Claisen rearrangement are fundamental reactions for the synthesis of allyl phenyl ether derivatives. Allyl phenyl ethers undergo oxidative addition with bis(1,5-cyclooctadiene)nickel and PPh3, leading to products involving PhO–C bond cleavage to afford complexes such as Ni(η3-C3H5)(OC6H5)(PPh3) (Yamamoto, Ishizu, & Yamamoto, 1979). Additionally, palladium-catalyzed C-allylation of nitroalkanes with allylic alcohols and ethers demonstrates the functionalization potential of such ethers (Aleksandrowicz, Piotrowska, & Sas, 1982).

Molecular Structure Analysis

The molecular structure of allyl phenyl ether derivatives can be elucidated through NMR spectroscopy, revealing details about the electronic environment and the spatial arrangement of atoms. The detailed structure helps in understanding the reactivity and properties of these molecules.

Chemical Reactions and Properties

Allyl phenyl ethers participate in various chemical reactions, including Claisen rearrangement catalyzed by alkali metal salts, revealing the influence of electronic effects on reaction pathways (Hayashi, Okada, & Inaba, 1989). The oxidative addition and subsequent reactions of allyl phenyl ether with nickel complexes showcase the C-O bond cleavage and formation of nickel complexes, highlighting the ether's reactivity towards transition metal-catalyzed transformations.

Physical Properties Analysis

The physical properties of allyl p-nitrophenyl ether, such as boiling point, melting point, and solubility, are crucial for its handling and application in chemical synthesis. These properties depend on the molecular structure and are essential for the design of reaction conditions.

Chemical Properties Analysis

The chemical properties of allyl p-nitrophenyl ether are defined by its reactivity towards nucleophiles and electrophiles. The ether and allyl functionalities allow for a wide range of chemical transformations, including allylations, rearrangements, and oxidative additions. The presence of the p-nitrophenyl group can influence the reactivity and selectivity of these transformations.

Scientific Research Applications

Palladium Catalyzed C-Allylation of Nitroalkanes

A study by Aleksandrowicz et al. (1982) in "Tetrahedron" discusses the C-allylation of aliphatic nitro compounds catalyzed by palladium, using allyl phenyl ethers and other agents. This process demonstrates the reactivity and potential application of allyl p-nitrophenyl ether in synthetic organic chemistry, specifically in the formation of allylated products through palladium catalysis (Aleksandrowicz, Piotrowska, & Sas, 1982).

Photoreagents for Protein Crosslinking and Affinity Labeling

Jelenc et al. (1978) in "Proceedings of the National Academy of Sciences of the United States of America" propose 4-nitrophenyl ethers, a class to which allyl p-nitrophenyl ether belongs, as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds are inactive in the dark but react with amines upon irradiation, making them useful for biochemical studies involving protein interactions and labeling (Jelenc, Cantor, & Simon, 1978).

Sharpless Asymmetric Dihydroxylation

Bredikhina et al. (2015) in "ChemInform" discuss the Sharpless asymmetric dihydroxylation of nitrophenyl allyl ethers, including p-nitrophenyl allyl ethers. This study highlights the use of allyl p-nitrophenyl ether in stereoselective synthesis, an important aspect in the creation of chiral molecules for pharmaceutical and chemical applications (Bredikhina, Kurenkov, Antonovich, Pashagin, & Bredikhin, 2015).

Microwave-Accelerated Claisen Rearrangement

Hui et al. (2020) in "Tetrahedron Letters" investigate the microwave-accelerated Claisen rearrangement of allyl aryl ethers, which can include allyl p-nitrophenyl ether. This study demonstrates the application of this compound in organic synthesis, where controlled microwave irradiation can be used to enhance reaction rates and selectivity (Hui, Jiang, Qi, Ye, & Xie, 2020).

Fluorescent Probes for CORM-3 Detection

Gong et al. (2022) in "Analytical Chemistry" developed a Pd2+-free near-infrared fluorescent probe based on allyl ether isomerization for tracking CORM-3 in living systems. Allyl p-nitrophenyl ether's potential for modification and use in fluorescent probes highlights its relevance in bioimaging and the study of cellular processes (Gong, Zhou, Liu, Gui, & Feng, 2022).

Safety And Hazards

APNE may be harmful if inhaled and may cause skin irritation. It is also toxic in contact with skin . It is highly flammable and should be kept away from heat, open flames, and sparks .

Future Directions

Future research on APNE could focus on exploring its potential applications and improving the efficiency and selectivity of its synthesis. Micellar conditions are a new direction of study for ether synthesis as they are simple, efficient, economical, and environmentally friendly .

properties

IUPAC Name

1-nitro-4-prop-2-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOGGVVIZHGION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277447
Record name Allyl p-nitrophenyl ether
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl p-nitrophenyl ether

CAS RN

1568-66-7
Record name 1-Nitro-4-(2-propen-1-yloxy)benzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 2375
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Record name Allyl p-nitrophenyl ether
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Record name Allyl p-nitrophenyl ether
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Synthesis routes and methods

Procedure details

Potassium carbonate (49.7 g, 0.36 mol) was added to an N,N-dimethylformamide (250 ml) solution of p-nitrophenol (25.0 g, 0.18 mol) under nitrogen atmosphere and suspended, and 3-bromopropene (21.7 g, 0.18 mol) was dropwise added thereto. After finishing dropwise adding, the solution was stirred at a room temperature for 5 hours, and then extracting practice with diethyl ether was carried out after adding water to the solution. The organic layer was washed with water and then dried on anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue thus obtained was refined by means of silica gel chromatography (eluent solvent: toluene). Toluene was distilled off under reduced pressure, and then the resulting residue was recrystallized from ethanol to obtain allyl p-nitrophenyl ether (25.7 g).
Quantity
49.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
21.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
Z Florjańczyk, E Zygadło - Die Makromolekulare Chemie …, 1991 - Wiley Online Library
Alternating copolymers are obtained of sulfur dioxide with allyl phenyl ether, allyl p‐nitrophenyl ether, N‐allylbenzamide, N‐allyl p‐nitrobenzamide, allyl cinnamate and allyl o‐…
Number of citations: 7 onlinelibrary.wiley.com
PK Chen, MR Rosana, GB Dudley… - The Journal of organic …, 2014 - ACS Publications
… In order to increase the microwave absorption cross-section, we synthesized allyl p-nitrophenyl ether (ApNE) (eq 4), which has a significantly larger dipole moment (μ = 5.68 D) due to …
Number of citations: 84 pubs.acs.org
T Shimizu, Y Hayashi, H Shibafuchi… - Bulletin of the Chemical …, 1986 - journal.csj.jp
… The reaction of methyl nitroacetate (1) with allyl p-nitrophenyl ether in the presence of various amounts of ClCOOEt and EtaN in several kinds of solvents was examined in order to …
Number of citations: 121 www.journal.csj.jp
T Shimizu, Y Hayashi, K Teramura - Bulletin of the Chemical Society of …, 1984 - journal.csj.jp
… However, 5y,5z, and 7 were obtained from the reaction of the furoxan 3e with allylbenzene, allyl p-nitrophenyl ether, or cyclododecene, respectively, in yields similar to those from the …
Number of citations: 51 www.journal.csj.jp
E Petricci, E Cini, M Taddei - European Journal of Organic …, 2020 - Wiley Online Library
… The author's group studied the Claisen rearrangement of allyl p-nitrophenyl ether and the Friedel–Crafts benzylation of p-xylene using 2-benzyloxy-1-methylpyridinium tetrakis[3,5-bis(…
GB Dudley, AE Stiegman - The Chemical Record, 2018 - Wiley Online Library
… with the work outlined above using an ionic benzyl-transfer reagent, we began to explore microwave-acceleration of thermal aryl Claisen rearrangements of allyl p-nitrophenyl ether …
Number of citations: 36 onlinelibrary.wiley.com
KC Majumdar, S Alam, B Chattopadhyay - Tetrahedron, 2008 - Elsevier
Since its discovery in 1912, 1 the Claisen rearrangement has become one of the most widely used synthetic tools for the organic chemist. For synthetic purposes, the Claisen …
Number of citations: 181 www.sciencedirect.com
Y Wu, J Gagnier, GB Dudley… - Chemical Communications, 2016 - pubs.rsc.org
… of the microwave-specific rate enhancement is not large and is somewhat below what we observed previously for the direct heating and rearrangement of allyl p-nitrophenyl ether under …
Number of citations: 25 pubs.rsc.org
Y Tao, C Teng, TD Musho, L van de Burgt… - The Journal of …, 2021 - ACS Publications
… This system replicates the physical characteristics and the microwave heating properties of the ApNE (allyl p-nitrophenyl ether) reaction system studied previously, but it maintains a …
Number of citations: 14 pubs.acs.org
WE Bacon, GH Brown - Molecular Crystals and Liquid Crystals, 1971 - Taylor & Francis
The kinetics and mechanism of the Claisen rearrangement of a series of para-substituted allyl phenyl ethers are determined in nematic and isotropic solvents. The influences of the …
Number of citations: 32 www.tandfonline.com

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